molecular formula C22H20ClN3O3S B2518026 N-(2-chloro-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-67-2

N-(2-chloro-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2518026
CAS No.: 899961-67-2
M. Wt: 441.93
InChI Key: PHKCNIFIWKSCRQ-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” likely involves multiple steps, including the formation of the core tricyclic structure, introduction of the sulfanyl group, and acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on cost-effectiveness, yield, and safety. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Potentially altering the sulfanyl group or other functional groups.

    Reduction: Modifying the tricyclic structure or other parts of the molecule.

    Substitution: Replacing the chloro or methyl groups with other substituents.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products would depend on the specific reactions performed, potentially leading to derivatives with modified biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. It might involve binding to a particular enzyme or receptor, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tricyclic structures with sulfanyl and acetamide groups. Examples could be:

  • N-(2-chlorophenyl)-2-(sulfanyl)acetamide
  • N-(4-methylphenyl)-2-(sulfanyl)acetamide

Uniqueness

The uniqueness of “N-(2-chloro-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” lies in its specific tricyclic structure and the combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-3-10-26-21(28)20-19(14-6-4-5-7-17(14)29-20)25-22(26)30-12-18(27)24-16-9-8-13(2)11-15(16)23/h4-9,11H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKCNIFIWKSCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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